1,5-Bis(trifluoromethyl)-3-chloro-2-(trifluoromethoxy)benzene
Description
1,5-Bis(trifluoromethyl)-3-chloro-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with two trifluoromethyl (-CF₃) groups at positions 1 and 5, a chlorine atom at position 3, and a trifluoromethoxy (-OCF₃) group at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H2ClF9O |
|---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
1-chloro-2-(trifluoromethoxy)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChI Key |
JIOXXQRTQSOJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogs
Positional Isomer: 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene
A key structural analog is the positional isomer 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene (CAS: 1806979-12-3, Mol. Formula: C₉H₂ClF₉O, Mol. Weight: 332.55) . While both compounds share identical substituents (-CF₃, -Cl, -OCF₃), their positions on the benzene ring differ significantly (Table 1).
Table 1: Structural and Physical Comparison
Key Differences:
- Electronic Effects : The target compound’s chlorine at position 3 creates a distinct electron-deficient environment compared to the 1,4-isomer’s chlorine at position 2. This impacts regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution .
- Applications : The 1,4-isomer’s purity (≥98%) suggests industrial scalability , while the target compound’s regiochemistry might offer advantages in designing kinase inhibitors or herbicides where steric and electronic alignment is critical .
Broader Comparison with Halogenated Benzene Derivatives
Other analogs include halogenated benzenes with varying substituents (Table 2):
Table 2: Comparison with Other Halogenated Derivatives
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 3-Trifluoromethylbenzenamine | -NH₂ at position 1, -CF₃ at position 3 | 161.12 | Higher polarity due to -NH₂ group |
| Benzotrichloride | -CCl₃ at position 1 | 195.47 | High reactivity in Friedel-Crafts |
| 4,5-Dichloro-2-(trifluoromethyl)benzimidazole | Heterocyclic structure with -Cl and -CF₃ | 269.53 | Enhanced bioactivity in antifungals |
Key Insights:
- Bioactivity: The target compound’s trifluoromethoxy group may improve blood-brain barrier penetration compared to non-fluorinated analogs, a trait critical in CNS drug development .
- Thermal Stability : Trifluoromethoxy groups generally confer higher thermal stability than methoxy (-OCH₃) groups, making the target compound more suitable for high-temperature industrial processes.
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